molecular formula C27H26ClN3O2S B2744854 2-{[(2-chlorophenyl)methyl]sulfanyl}-6-(morpholin-4-yl)-3-(2-phenylethyl)-3,4-dihydroquinazolin-4-one CAS No. 689759-65-7

2-{[(2-chlorophenyl)methyl]sulfanyl}-6-(morpholin-4-yl)-3-(2-phenylethyl)-3,4-dihydroquinazolin-4-one

Cat. No.: B2744854
CAS No.: 689759-65-7
M. Wt: 492.03
InChI Key: ICZDMVVIZVUOOD-UHFFFAOYSA-N
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Description

2-{[(2-chlorophenyl)methyl]sulfanyl}-6-(morpholin-4-yl)-3-(2-phenylethyl)-3,4-dihydroquinazolin-4-one is a complex organic compound that belongs to the quinazolinone family. This compound is characterized by its unique structure, which includes a quinazolinone core substituted with a 2-chlorobenzylthio group, a morpholino group, and a phenethyl group. It has garnered interest in various fields of scientific research due to its potential biological and chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[(2-chlorophenyl)methyl]sulfanyl}-6-(morpholin-4-yl)-3-(2-phenylethyl)-3,4-dihydroquinazolin-4-one typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the following steps:

    Formation of the Quinazolinone Core: The quinazolinone core can be synthesized by reacting anthranilic acid with an appropriate aldehyde or ketone under acidic conditions.

    Introduction of the 2-chlorobenzylthio Group: The 2-chlorobenzylthio group is introduced by reacting the quinazolinone intermediate with 2-chlorobenzyl chloride in the presence of a base such as potassium carbonate.

    Addition of the Morpholino Group: The morpholino group is added through a nucleophilic substitution reaction using morpholine and a suitable leaving group on the quinazolinone intermediate.

    Attachment of the Phenethyl Group: The phenethyl group is introduced via a Friedel-Crafts alkylation reaction using phenethyl chloride and a Lewis acid catalyst like aluminum chloride.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process automation to ensure consistent quality and scalability.

Chemical Reactions Analysis

Types of Reactions

2-{[(2-chlorophenyl)methyl]sulfanyl}-6-(morpholin-4-yl)-3-(2-phenylethyl)-3,4-dihydroquinazolin-4-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride to reduce specific functional groups within the molecule.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the nature of the substituents and reaction conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and chromium trioxide in acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.

    Substitution: Halogenated reagents, bases like potassium carbonate, and acids like hydrochloric acid.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield quinazolinone derivatives with additional oxygen-containing functional groups, while reduction may produce more saturated analogs.

Scientific Research Applications

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: It has shown potential as a bioactive molecule with applications in studying cellular processes and signaling pathways.

    Medicine: Research has indicated potential therapeutic applications, including anticancer, antimicrobial, and anti-inflammatory properties.

    Industry: The compound may be used in the development of new materials, catalysts, and chemical processes.

Mechanism of Action

The mechanism of action of 2-{[(2-chlorophenyl)methyl]sulfanyl}-6-(morpholin-4-yl)-3-(2-phenylethyl)-3,4-dihydroquinazolin-4-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:

    Binding to Enzymes: Inhibiting or activating enzymes involved in key biochemical pathways.

    Interacting with Receptors: Modulating receptor activity to influence cellular signaling.

    Altering Gene Expression: Affecting the expression of genes related to its biological activity.

Comparison with Similar Compounds

Similar Compounds

    2-((2-chlorobenzyl)thio)-3-(4-methoxyphenyl)-4(3H)-quinazolinone: Similar structure with a methoxy group instead of a morpholino group.

    2-((3-chlorobenzyl)thio)-3-(4-chlorophenyl)-4(3H)-quinazolinone: Similar structure with different substituents on the benzylthio and phenyl groups.

Uniqueness

2-{[(2-chlorophenyl)methyl]sulfanyl}-6-(morpholin-4-yl)-3-(2-phenylethyl)-3,4-dihydroquinazolin-4-one is unique due to its specific combination of substituents, which may confer distinct biological and chemical properties compared to similar compounds. Its unique structure allows for specific interactions with molecular targets, making it a valuable compound for research and potential therapeutic applications.

Properties

IUPAC Name

2-[(2-chlorophenyl)methylsulfanyl]-6-morpholin-4-yl-3-(2-phenylethyl)quinazolin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H26ClN3O2S/c28-24-9-5-4-8-21(24)19-34-27-29-25-11-10-22(30-14-16-33-17-15-30)18-23(25)26(32)31(27)13-12-20-6-2-1-3-7-20/h1-11,18H,12-17,19H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ICZDMVVIZVUOOD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1C2=CC3=C(C=C2)N=C(N(C3=O)CCC4=CC=CC=C4)SCC5=CC=CC=C5Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H26ClN3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

492.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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